molecular formula C16H10BrNO2 B4610388 (2E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile

(2E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile

Cat. No.: B4610388
M. Wt: 328.16 g/mol
InChI Key: PHGMAXFCVQZSBU-QPEQYQDCSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and a bromophenyl group connected by a propenenitrile linkage

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential as an active pharmaceutical ingredient in various therapeutic areas.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 4-bromobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-benzodioxole and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propenenitrile Linkage: The resulting intermediate undergoes further reaction with a nitrile source, such as acetonitrile, under basic conditions to form the propenenitrile linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile: Lacks the bromine atom, which may affect its reactivity and applications.

    (2E)-3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of bromine, leading to different chemical properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-14-4-2-12(3-5-14)13(9-18)7-11-1-6-15-16(8-11)20-10-19-15/h1-8H,10H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMAXFCVQZSBU-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile

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